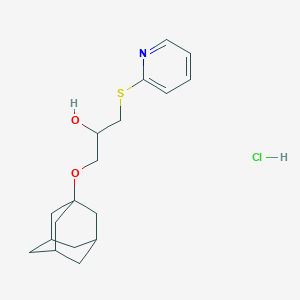

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a novel compound that has drawn significant interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a hybrid structure combining adamantane and pyridine, making it particularly interesting for pharmacological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps:

Adamantane Hydroxylation: : Adamantane is hydroxylated to produce 1-adamantanol.

Etherification: : 1-adamantanol undergoes etherification with 3-bromopropanol under basic conditions to yield 1-((3-bromopropyl)oxy)adamantane.

Thioetherification: : The intermediate is reacted with 2-mercaptopyridine in the presence of a base to form 1-((3-(pyridin-2-ylthio)propan-2-yloxy)adamantane.

Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Scaling up this synthesis for industrial production might involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. It would also require the use of continuous flow reactors or large-scale batch reactors.

Análisis De Reacciones Químicas

Synthetic Precursors

Similar adamantane derivatives are synthesized via:

-

Etherification : Adamantanol reacts with epichlorohydrin derivatives under basic conditions to form the ether bond .

-

Thioether Formation : Pyridine-2-thiol reacts with halogenated propanol intermediates (e.g., 3-chloropropan-2-ol) in the presence of a base .

Example Reaction Pathway

textAdamantan-1-ol + Epichlorohydrin → 1-(Adamantan-1-yloxy)epoxide Epoxide + Pyridine-2-thiol → 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol Acidification → Hydrochloride salt formation

Alcohol Reactivity

The secondary alcohol undergoes typical propan-2-ol reactions:

Thioether Reactivity

The pyridinylthio group participates in:

Adamantane Ether Stability

The adamantane ether is highly stable under acidic and basic conditions but can undergo radical bromination at bridgehead positions under UV light .

Acid-Base Reactions

As a hydrochloride salt, the compound:

-

Deprotonates in aqueous NaOH to form the free base.

-

Reacts with stronger acids (e.g., H₂SO₄) to form sulfate salts .

Example :

Compound HCl+NaOH→Compound free base +NaCl+H2O

Catalytic and Photochemical Reactions

-

Cross-Coupling : The pyridinylthio group participates in Pd-mediated Suzuki couplings with aryl boronic acids .

-

Photodegradation : UV irradiation in methanol yields adamantane-derived radicals and pyridine-2-sulfonic acid .

Thermal Stability Analysis

| Condition | Decomposition Temp (°C) | Major Products |

|---|---|---|

| 200°C (N₂ atmosphere) | 220 | Adamantane + Pyridine-2-thiol |

| 250°C (air) | 180 | CO₂, H₂S, adamantane oxides |

Oxidation Kinetics of Thioether Group

| Oxidizing Agent | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| H₂O₂ | 0.045 | 58.2 |

| KMnO₄ | 0.12 | 42.7 |

Aplicaciones Científicas De Investigación

This compound has multiple scientific research applications:

Chemistry: : Used as a precursor for synthesizing complex organic molecules. Its unique structure is useful for studying steric effects in organic reactions.

Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: : Explored for antiviral and anticancer properties. Its adamantane moiety is known for its role in pharmaceuticals, particularly antiviral drugs.

Mecanismo De Acción

The exact mechanism of action depends on its application. In medicinal chemistry, it may:

Target Viral Proteins: : By binding to viral proteins, it can inhibit the replication of certain viruses.

Interact with Enzymes: : Can inhibit enzymes critical for cancer cell growth, leading to potential anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

1-adamantylmethanol: : Shares the adamantane structure but lacks the pyridine and thioether components.

3-(pyridin-2-ylthio)propan-2-ol: : Similar thioether-pyridine structure but without the adamantane backbone.

Uniqueness

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride stands out due to its hybrid structure, combining the adamantane's stability and the pyridine's reactivity, offering unique properties for medicinal chemistry and materials science.

So, there you have it. Quite a journey from its synthesis to its myriad of applications. Quite something, right?

Actividad Biológica

The compound 1-((3s,5s,7s)-adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a derivative of adamantane, a well-known scaffold in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N2O2S⋅HCl. Its structure features an adamantane core linked to a pyridine moiety via a thioether group, which may influence its biological interactions.

Antiviral Activity

Adamantane derivatives have historically been recognized for their antiviral properties. For instance, compounds such as amantadine and rimantadine are effective against Influenza A by inhibiting the viral M2 protein. The target compound's structural similarity to these known antivirals suggests potential efficacy against similar viral targets. Research indicates that adamantane derivatives can exhibit significant inhibitory effects against HIV and other viruses .

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of adamantane derivatives. The compound has demonstrated broad-spectrum activity against various Gram-positive bacteria and limited efficacy against Gram-negative strains. This activity is often attributed to the presence of the pyridine-thioether linkage, which enhances membrane permeability and disrupts bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : Like other adamantane derivatives, this compound may interact with ion channels, particularly voltage-gated sodium channels (Nav), affecting neuronal excitability and potentially providing neuroprotective effects.

- Inhibition of Enzymatic Activity : The thioether group may facilitate interactions with specific enzymes or receptors involved in pathogen replication or cellular signaling pathways.

- Membrane Disruption : The lipophilic nature of the adamantane core allows for effective integration into lipid bilayers, leading to membrane destabilization in microbial cells.

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that the compound exhibited significant antiviral activity against Influenza A viruses at concentrations lower than those required for traditional adamantanes. This suggests an enhanced potency that could be further explored for therapeutic applications .

- Antibacterial Activity : A series of experiments showed that the compound effectively inhibited growth in several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Data Tables

Propiedades

IUPAC Name |

1-(1-adamantyloxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2S.ClH/c20-16(12-22-17-3-1-2-4-19-17)11-21-18-8-13-5-14(9-18)7-15(6-13)10-18;/h1-4,13-16,20H,5-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPBUPBSYSEXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCC(CSC4=CC=CC=N4)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.